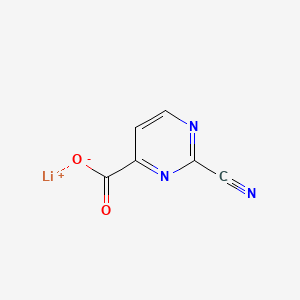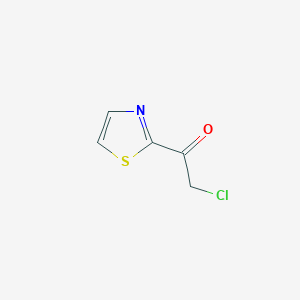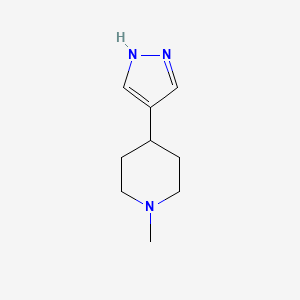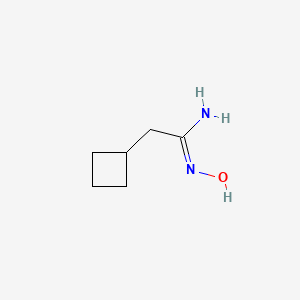
(S)-1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is an organic compound belonging to the class of pyrazoles This compound features a pyrazole ring substituted with two methyl groups and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Ethan-1-ol Group: The final step involves the addition of the ethan-1-ol group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethan-1-ol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1S)-1-(1H-pyrazol-5-yl)ethan-1-ol: Lacks the methyl groups on the pyrazole ring.
(1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol: Has a propan-1-ol group instead of an ethan-1-ol group.
Uniqueness: (1S)-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both the 1,3-dimethyl substitutions on the pyrazole ring and the ethan-1-ol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(1S)-1-(2,5-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-5-4-7(6(2)10)9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1 |
Clé InChI |
LSLCBMDCQBRWQN-LURJTMIESA-N |
SMILES isomérique |
CC1=NN(C(=C1)[C@H](C)O)C |
SMILES canonique |
CC1=NN(C(=C1)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Hydrazinylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13617804.png)



![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)





